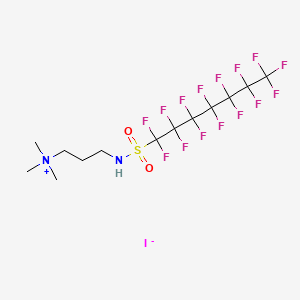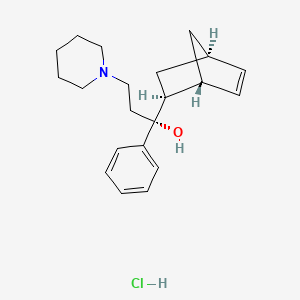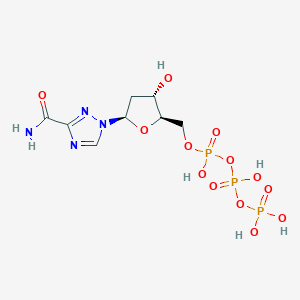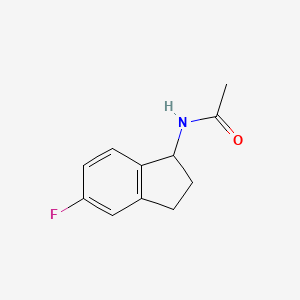
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound that belongs to the class of indane derivatives Indane derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the reaction of 5-fluoro-2,3-dihydro-1H-inden-1-one with acetamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. Common solvents used in this reaction include ethanol and methanol, while bases such as potassium hydroxide (KOH) are often employed to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. Advanced techniques such as ultrasound irradiation and microwave-assisted synthesis may also be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 5-fluoro-2,3-dihydro-1H-inden-1-one, while reduction can produce 5-fluoro-2,3-dihydro-1H-inden-1-ylamine .
Scientific Research Applications
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in viral replication, thereby exhibiting antiviral properties . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide can be compared with other similar compounds, such as:
N-(2,3-dihydro-1H-inden-5-yl)acetamide: This compound lacks the fluorine atom, which may result in different biological activities and properties.
1-(2,3-dihydro-1H-inden-5-yl)ethanone: This compound has a ketone group instead of an acetamide group, leading to different reactivity and applications.
The presence of the fluorine atom in this compound makes it unique and may enhance its biological activity and stability compared to similar compounds .
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C11H12FNO/c1-7(14)13-11-5-2-8-6-9(12)3-4-10(8)11/h3-4,6,11H,2,5H2,1H3,(H,13,14) |
InChI Key |
PXELIROYYBOOFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=C1C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


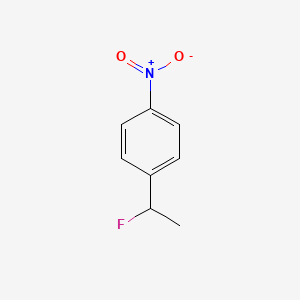
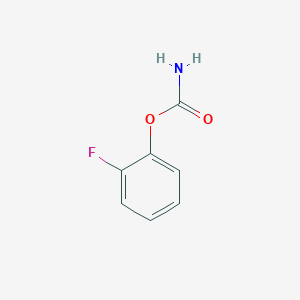
![2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid](/img/structure/B13419005.png)
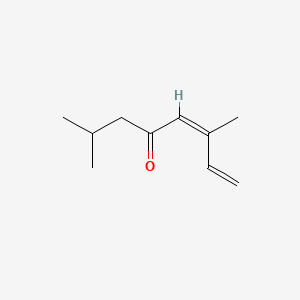
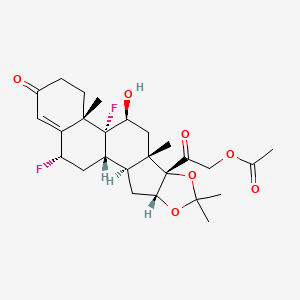
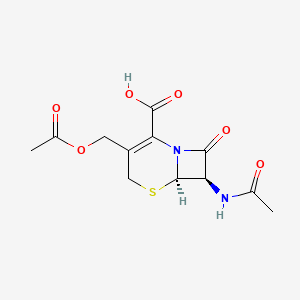
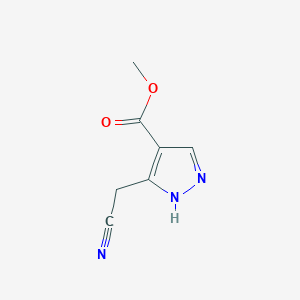
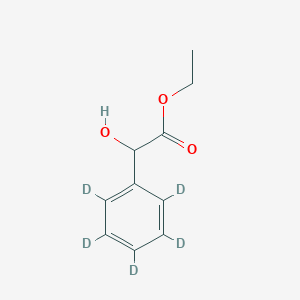
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)
